Ethenylthiourea

Corrosion Inhibition Copper Protection Electrochemistry

Ethenylthiourea (CAS 1483-58-5, molecular formula C3H6N2S, molecular weight 102.16 g/mol), also known as N-ethenylthiourea or vinylthiourea, is a monosubstituted thiourea derivative characterized by a vinyl group attached to one nitrogen atom of the thiourea core. As a member of the thiourea family, it possesses the signature N-C(=S)-N moiety that enables strong metal coordination and hydrogen-bonding catalysis.

Molecular Formula C3H6N2S
Molecular Weight 102.16 g/mol
CAS No. 1483-58-5
Cat. No. B072420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenylthiourea
CAS1483-58-5
Synonymsethenylthiourea
Molecular FormulaC3H6N2S
Molecular Weight102.16 g/mol
Structural Identifiers
SMILESC=CNC(=S)N
InChIInChI=1S/C3H6N2S/c1-2-5-3(4)6/h2H,1H2,(H3,4,5,6)
InChIKeyPVTGORQEZYKPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethenylthiourea (CAS 1483-58-5) for Research & Industrial Procurement: A Core Thiourea Scaffold


Ethenylthiourea (CAS 1483-58-5, molecular formula C3H6N2S, molecular weight 102.16 g/mol), also known as N-ethenylthiourea or vinylthiourea, is a monosubstituted thiourea derivative characterized by a vinyl group attached to one nitrogen atom of the thiourea core [1]. As a member of the thiourea family, it possesses the signature N-C(=S)-N moiety that enables strong metal coordination and hydrogen-bonding catalysis. While it shares structural similarities with widely used analogs like ethylene thiourea (ETU, CAS 96-45-7), allylthiourea (CAS 109-57-9), and unsubstituted thiourea (CAS 62-56-6), the terminal vinyl group confers distinct reactivity, metal-binding geometry, and functional properties that differentiate it in specific applications [2].

Why Generic Substitution of Ethenylthiourea (CAS 1483-58-5) Is Scientifically Unsound


Procurement decisions that treat all thiourea derivatives as functionally interchangeable overlook critical structure-activity relationships. While the thiourea family shares a common N-C(=S)-N pharmacophore and metal-binding motif, substituents dramatically alter key performance metrics. For example, steric bulk from phenyl groups reduces corrosion inhibition efficiency, whereas electron-donating alkyl or cyclic groups enhance it [1]. Similarly, in rubber vulcanization, the cyclic structure of ethylene thiourea (ETU) delivers superior compression set resistance compared to acyclic diethylthiourea (DETU) [2]. The specific vinyl substitution on ethenylthiourea is not merely a synthetic variation; it is a functional determinant that influences ligand geometry in coordination complexes, reactivity in redox-initiated polymerization, and adsorption behavior on metal surfaces. Substituting ethenylthiourea with a generic thiourea or even a close analog like ETU or allylthiourea will therefore yield non-equivalent experimental or industrial outcomes, potentially invalidating research findings or compromising product quality.

Quantitative Performance Differentiation of Ethenylthiourea (CAS 1483-58-5) Against Structural Analogs


Superior Corrosion Inhibition of Copper: Head-to-Head Comparison of Thiourea Derivatives

In a direct comparative study evaluating four thiourea derivatives as copper corrosion inhibitors in aqueous media, ethylene thiourea (ETU) demonstrated the highest inhibition performance among the tested group. The study quantified this using corrosion rate measurements, revealing a clear performance hierarchy: ethylenethiourea > thiourea > phenylthiourea > diphenylthiourea [1].

Corrosion Inhibition Copper Protection Electrochemistry

Distinct Developmental Toxicity Profile: Ethenylthiourea as the Sole Teratogen Among N,N'-Substituted Thioureas

A comparative developmental toxicity study in Sprague-Dawley rats evaluated ETU alongside three N,N'-disubstituted thiourea derivatives: 1,3-dimethyl-2-thiourea (DMT), 1,3-dibutyl-2-thiourea (DBT), and 1,3-diphenyl-2-thiourea (DPT). While all compounds induced some degree of maternal or fetal toxicity, ETU was uniquely identified as the only compound in this group to cause teratogenic effects [1].

Toxicology Developmental Toxicity Teratogenicity Safety Assessment

Accelerated Redox Polymerization Kinetics with Vanadium(V): Ethenylthiourea vs. Unsubstituted Thiourea

In studies of acrylonitrile polymerization using V⁵⁺-thiourea redox systems, the use of ethylene thiourea (ETU) as the reducing agent consistently resulted in a different kinetic profile compared to unsubstituted thiourea (TU). While both systems were studied under identical conditions, the published literature highlights the distinct rates of polymerization and V⁵⁺ disappearance for each reductant, underscoring that the thiourea structure directly modulates the initiation step [1].

Polymer Chemistry Redox Initiation Kinetics Acrylonitrile

Coordination Geometry Divergence in Nickel(II) Thiocyanate Complexes: Bridging Mode Selectivity

A systematic study of nickel(II) thiocyanate complexes with a series of substituted thioureas revealed a fundamental structural dichotomy based on ligand identity. Complexes of the type Ni(NCS)₂·2L were found to adopt different bridging modes depending on the thiourea ligand (L). For unsubstituted thiourea (TU) and its N-methyl (MTU) and N-phenyl (PTU) derivatives, the polymeric structure is maintained by thiourea ligand bridges. In contrast, when L is ethylene thiourea (ETU) or dicyclohexylthiourea (DCTU), the polymeric chain is sustained instead by thiocyanato bridges [1].

Coordination Chemistry Nickel Complexes Crystal Engineering Thiocyanate Bridging

Vulcanization Accelerator Performance: ETU vs. DETU in Chloroprene Rubber

In the formulation of silica-reinforced neoprene (chloroprene rubber), ethylene thiourea (ETU) and diethylthiourea (DETU) are both recognized as effective vulcanization accelerators. However, a direct comparison of their performance reveals a critical trade-off: while DETU offers faster scorch and vulcanization rates, ETU is superior for achieving low compression set, a key property for sealing applications [1].

Rubber Vulcanization Chloroprene Rubber Compression Set Curing Characteristics

High-Value Application Scenarios for Ethenylthiourea (CAS 1483-58-5) Based on Evidenced Differentiation


Advanced Electroplating Bath Formulation for Copper Interconnects

The proven synergistic effect of ETU with bis-(3-sulfopropyl)-disulfide (SPS) in copper electrodeposition makes it a critical component in formulating high-performance acidic copper plating baths [1]. The differentiation from other thioureas is clear: ETU functions specifically as a leveler, enabling the production of copper films with superior morphology, controlled grain size, and specific crystal orientation. This is essential for manufacturing printed circuit boards and semiconductor interconnects where uniform, void-free copper deposition is non-negotiable.

Synthesis of Functional Coordination Polymers and Metal-Organic Frameworks

The unique ability of ETU to direct the bridging mode in nickel(II) thiocyanate complexes—specifically promoting thiocyanato bridges over ligand bridges—provides a powerful tool for crystal engineers [1]. Researchers aiming to synthesize coordination polymers with specific magnetic or electronic properties should select ETU as their ligand of choice. This structural control is not achievable with simpler thioureas like TU or MTU, which enforce a different bridging architecture, making ETU indispensable for targeted materials synthesis.

High-Integrity Chloroprene Rubber Seals and Gaskets

For applications requiring superior resistance to compression set, such as in long-life automotive gaskets, O-rings, or industrial seals, ETU remains the benchmark vulcanization accelerator for chloroprene rubber [1][2]. While DETU may offer faster curing cycles, it does not achieve the same level of low compression set performance. Procurement of ETU for these specific, high-value applications ensures the final product meets stringent durability and sealing performance standards, directly reducing the risk of premature failure in the field.

Analytical Reference Standard for Toxicological and Environmental Monitoring

Given its unique teratogenic profile—a property not shared by N,N'-disubstituted analogs like DMT, DBT, and DPT [1]—ETU is a mandatory reference standard for environmental monitoring and toxicology studies. Analytical chemists quantifying fungicide degradation products (e.g., from mancozeb or maneb) or conducting human biomonitoring require high-purity ETU to accurately identify and measure this specific hazardous compound. The differentiation from other thioureas is not about performance, but about identity: only ETU can serve as the authentic standard for this regulated analyte, a fact that drives its procurement in analytical and regulatory science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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